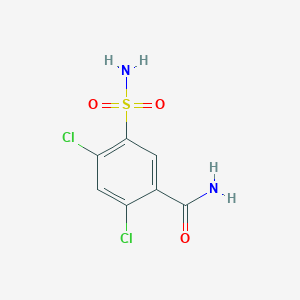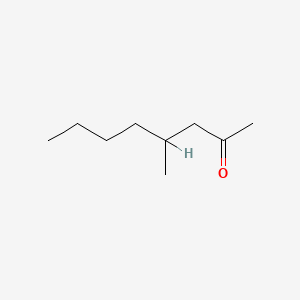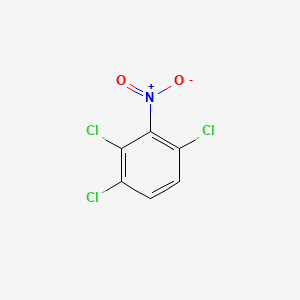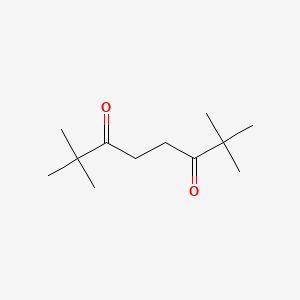
2,2,7,7-Tetramethyl-3,6-octanedione
Übersicht
Beschreibung
2,2,7,7-Tetramethyl-3,6-octanedione is a chemical compound with the molecular formula C12H22O2 . It is also known by other names such as 2,2,7,7-tetramethyloctan-3,6-dione and 3,6-Octanedione, 2,2,7,7-tetramethyl .
Molecular Structure Analysis
The molecular structure of 2,2,7,7-Tetramethyl-3,6-octanedione consists of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C12H22O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H2,1-6H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Reaction with tert-Butyllithium : 2,2,7,7-Tetramethyl-3,6-Octanedione is formed in good yield through the addition of tert-butyllithium to certain succinic esters, leading to the formation of ketoesters and cyclized products. This reaction corrects several published errors related to these transformations (Hopf & Hänel, 1994).
- Synthesis from 2-Furoic Acid : The compound has been synthesized from 2-furoic acid and t-butyl chloride in a process suited for large-scale operation, achieving a 43% overall yield. This method overcomes the drawbacks of previous synthesis methods that had low yields or required unstable intermediates (Fitzpatrick, Milner, & White, 1982).
Applications in Material Science
- Metalorganic Chemical Vapor Deposition (MOCVD) : New precursors, including 2,2,7,7-Tetramethyl-3,6-Octanedionato complexes, were synthesized for MOCVD. These precursors, with lower melting points than conventional ones, enable stable deposition rates and are used for fabricating oxide thin films like Y2O3 and Nd2O3 (Tasaki, Satoh, Yoshizawa, Kataoka, & Hidaka, 1997).
- Single-Molecule Magnet Behavior : A study involving a {Yb} complex with 2,2,7,7-Tetramethyl-3,6-Octanedione showed single-molecule magnet behavior under an applied magnetic field, highlighting its potential in materials research and organic synthesis (Richardson, Gálico, Ovens, Sigoli, & Murugesu, 2020).
Crystallography and Molecular Structure Studies
- Crystal Structure Determination : Investigations into certain indigo dyes included the reaction of a tetrasubstituted octanedione with sodium sulfide, yielding a derivative with a unique configuration of carbonyl groups. The crystal structure of this compound was determined by X-ray analysis, contributing to the understanding of thioindigo dyes (Luhmann, Wentz, Lüttke, & Süsse, 1977).
Safety And Hazards
The safety data sheet (SDS) for 2,2,7,7-Tetramethyl-3,6-octanedione includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties . It’s important to refer to the SDS for safe handling and use of the compound.
Eigenschaften
IUPAC Name |
2,2,7,7-tetramethyloctane-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOLMMBVEKNDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,7,7-Tetramethyl-3,6-octanedione | |
CAS RN |
27610-88-4 | |
| Record name | 2,2,7,7-Tetramethyl-octane-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



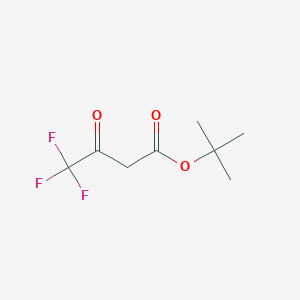
![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)
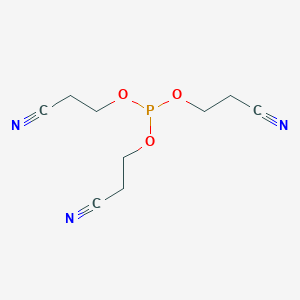
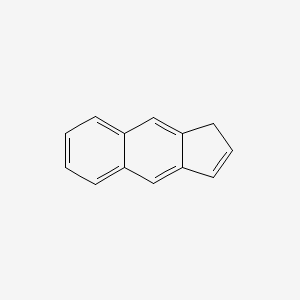
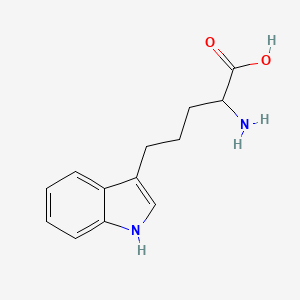

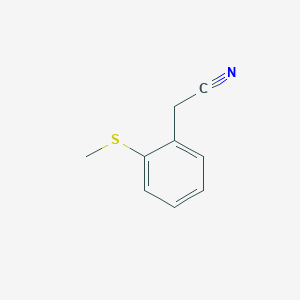

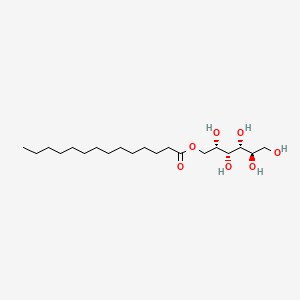
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)
![Benzo[d][1,3]oxathiole](/img/structure/B3189073.png)
